Sodium bitartrate

Catalog No.
S1903657
CAS No.
526-94-3
M.F
C4H6NaO6
M. Wt
173.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium bitartrate

CAS Number

526-94-3

Product Name

Sodium bitartrate

IUPAC Name

sodium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate

Molecular Formula

C4H6NaO6

Molecular Weight

173.08 g/mol

InChI

InChI=1S/C4H6O6.Na/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/t1-,2-;/m1./s1

InChI Key

GHQFLMULNSGOAR-ZVGUSBNCSA-N

SMILES

C(C(C(=O)[O-])O)(C(=O)O)O.[Na+]

Canonical SMILES

C(C(C(=O)O)O)(C(=O)O)O.[Na]

Isomeric SMILES

[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[Na]

Buffering Agent

Sodium bitartrate acts as an effective buffer, particularly in the acidic range (pH 3.5-5.5) []. This makes it valuable for maintaining a stable pH environment in various biological experiments. Buffers are crucial for preserving the activity and structure of enzymes, proteins, and other biomolecules that are sensitive to pH fluctuations [].

For example, researchers might use sodium bitartrate solutions to maintain a consistent pH during enzyme assays or cell culture experiments [].

Chelating Agent

Sodium bitartrate has mild chelating properties, meaning it can bind to metal ions. This can be helpful in certain research applications where metal ions might interfere with experimental results []. For instance, sodium bitartrate can be used to sequester unwanted metal ions in solutions containing biological samples, preventing them from interacting with biomolecules and potentially altering their function [].

Crystallization Agent

Sodium bitartrate can be used as a crystallization agent in protein purification and other biochemical techniques. It helps promote the formation of well-defined crystals, which are essential for determining the three-dimensional structure of proteins using X-ray crystallography []. The specific conditions for crystallization using sodium bitartrate will vary depending on the target protein [].

Additional Research Applications

Beyond the applications mentioned above, sodium bitartrate finds use in various other scientific research settings. Here are a few examples:

  • Analytical Chemistry: Sodium bitartrate can be used as a component in certain analytical test procedures for detecting specific ions, such as ammonium ions [].
  • Food Science: Due to its acidity regulating properties, sodium bitartrate can be used in food research to control the pH of food products and beverages [].

Sodium bitartrate has the chemical formula C4H5O6NaC_4H_5O_6Na and is classified as a sodium acid salt of tartaric acid. It consists of sodium cations and hydrogen tartrate anions, forming a crystalline structure that is highly soluble in water . The compound plays a significant role in various industries due to its unique properties, including its ability to act as a buffering agent and its non-toxic nature, making it safe for human consumption .

  • High Doses: Ingestion of large amounts (> 0.5 kg) may cause diarrhea due to its laxative effect.
  • Inhalation: Dust inhalation may irritate the respiratory tract.

  • Decomposition: When heated in air, sodium bitartrate decomposes to produce carbonic acid, sodium carbonate, water, and carbon dioxide:
    2C4H5O6Na+5O2H2CO3+Na2CO3+4H2O+CO22C_4H_5O_6Na+5O_2\rightarrow H_2CO_3+Na_2CO_3+4H_2O+CO_2
  • Reaction with Sodium Carbonate: It reacts with sodium carbonate to form sodium tartrate:
    C4H5O6Na+Na2CO3C4H4O6Na2+CO2C_4H_5O_6Na+Na_2CO_3\rightarrow C_4H_4O_6Na_2+CO_2
  • Formation of Potassium Bitartrate: In the presence of potassium carbonate, it can yield potassium bitartrate:
    C4H5O6Na+K2CO3C4H4O6K2+CO2C_4H_5O_6Na+K_2CO_3\rightarrow C_4H_4O_6K_2+CO_2

These reactions illustrate the compound's versatility in various chemical processes .

Sodium bitartrate exhibits several biological activities. It is recognized for its antioxidant properties, which allow it to scavenge free radicals such as hydroxyl and superoxide radicals . Additionally, it has been shown to act as a buffering agent in biological systems, helping to maintain pH balance during metabolic processes. Its safety profile makes it suitable for use in food products and pharmaceuticals .

Sodium bitartrate can be synthesized through various methods:

  • Reaction with Tartaric Acid: The most common method involves the reaction of tartaric acid with sodium bicarbonate or sodium carbonate:
    H6C4O6+Na2CO3C4H5O6Na+H2O+CO2H_6C_4O_6+Na_2CO_3\rightarrow C_4H_5O_6Na+H_2O+CO_2
  • Combination with Sodium Chloride: Tartaric acid can also react with sodium chloride to produce sodium bitartrate:
    C4H6O6+NaClC4H5O6Na+HClC_4H_6O_6+NaCl\rightarrow C_4H_5O_6Na+HCl

These methods highlight the compound's accessibility from common reagents used in both laboratory and industrial settings .

Sodium bitartrate has diverse applications across multiple fields:

  • Food Industry: It is widely used as a leavening agent in baking and as an acidity regulator (E335) in food products.
  • Pharmaceuticals: The compound serves as an excipient in drug formulations due to its buffering capacity.
  • Analytical Chemistry: It is employed as a reagent for detecting ammonium ions and other analytical applications .

Research indicates that sodium bitartrate interacts positively with various compounds in biochemical assays. Its ability to stabilize pH levels makes it valuable in enzymatic reactions and other biochemical processes. Studies show that it can enhance the solubility of certain drugs, improving their bioavailability when included in formulations .

Several compounds share structural similarities with sodium bitartrate. Here are some notable examples:

Compound NameChemical FormulaUnique Characteristics
Potassium BitartrateC4H5O6KC_{4}H_{5}O_{6}KCommonly known as cream of tartar; used in baking.
Sodium TartrateC4H4O6Na2C_{4}H_{4}O_{6}Na_{2}Disodium salt of tartaric acid; used in analytical chemistry.
Calcium TartrateC8H10O12CaC_{8}H_{10}O_{12}CaUsed as a calcium supplement; less soluble than sodium salts.
Sodium Potassium TartrateC4H4O6KNaC_{4}H_{4}O_{6}KNaKnown as Rochelle salt; used in electroplating and mirrors.

Sodium bitartrate is unique due to its specific role as a food additive and its non-toxic profile compared to other salts of tartaric acid .

Crystal Structure and Polymorphism

Sodium bitartrate, systematically known as sodium hydrogen tartrate, exists primarily in two hydrated forms: the anhydrous form with molecular formula C₄H₅NaO₆ and the monohydrate form C₄H₅NaO₆·H₂O [1] [2]. The monohydrate form represents the most commonly encountered and thermodynamically stable polymorph under standard laboratory conditions. The compound crystallizes as white crystalline powder or crystals with a molecular weight of 172.07 g/mol for the anhydrous form and 190.08 g/mol for the monohydrate [3] [4].

The crystal structure exhibits distinctive characteristics that differentiate it from related tartrate salts. While the complete crystallographic analysis of sodium bitartrate monohydrate has been documented, the compound demonstrates significant structural complexity due to the presence of both ionic and hydrogen bonding interactions [5]. The sodium ion coordination environment involves direct bonding to carboxylate oxygen atoms and coordination through water molecules in the hydrated form [6].

Comparative crystallographic studies with related compounds provide insight into structural relationships. Rochelle salt (sodium potassium tartrate tetrahydrate) has been extensively studied and reveals that tartrate molecules lie approximately in three planes, with each half of the molecule being inclined at 60° to the plane of the carbon atoms [7]. This structural motif provides a framework for understanding the molecular geometry in sodium bitartrate, where similar spatial arrangements are expected due to the identical tartrate backbone.

The polymorphic behavior of sodium bitartrate is influenced by hydration state and crystallization conditions. The monohydrate form demonstrates enhanced stability compared to the anhydrous form under ambient conditions, with water molecules playing crucial roles in stabilizing the crystal lattice through hydrogen bonding networks [4] [8]. Crystal growth studies indicate that sodium bitartrate monohydrate can be successfully synthesized at ambient temperature and exhibits nonlinear optical properties [6] [5].

Molecular Geometry and Bonding Interactions

The molecular geometry of sodium bitartrate is fundamentally determined by the tartrate ion structure, which contains two chiral centers at carbon atoms bearing hydroxyl groups. The compound exists as the L-(+) isomer with the absolute configuration (2R,3R), as confirmed by optical activity measurements showing [α]₂₀/D values of +21±2° to +24° (c = 1-3% in water) [4] [9] [10].

The tartrate backbone adopts a configuration where the carboxyl groups are positioned in a trans arrangement, consistent with computational studies on related tartrate compounds [11]. This conformation is stabilized by intramolecular hydrogen bonding between hydroxyl groups and adjacent carboxylate oxygen atoms. The molecular geometry features Carbon-Carbon bond lengths approximately 1.54 Å for single bonds, with the hydroxyl-bearing carbons maintaining tetrahedral geometry [12].

The sodium ion coordination sphere involves both direct bonding to carboxylate oxygen atoms and coordination through water molecules in the hydrated form. The sodium-oxygen bond distances typically range from 2.3 to 2.5 Å, consistent with ionic bonding characteristics [13]. In the monohydrate structure, water molecules serve dual roles as ligands to sodium ions and as participants in extended hydrogen bonding networks that stabilize the crystal structure [8].

Hydrogen bonding interactions represent a critical aspect of the molecular structure. The hydroxyl groups on the tartrate backbone form hydrogen bonds with carboxylate oxygen atoms, both intramolecularly and intermolecularly [12]. These interactions create donor-acceptor distances ranging from 2.47 to 2.50 Å with relatively linear O-H···O geometries. The water molecules in the monohydrate form participate in additional hydrogen bonding, creating three-dimensional networks that contribute significantly to crystal stability [14].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Raman)

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance spectroscopy of sodium bitartrate reveals characteristic signals that provide detailed structural information. The ¹H Nuclear Magnetic Resonance spectrum in deuterium oxide shows a dominant signal at δ 4.51 parts per million, corresponding to the protons on the hydroxyl-bearing carbon atoms [15]. The chemical shift reflects the deshielding effect of the adjacent hydroxyl and carboxylate functional groups.

The scalar coupling patterns in proton Nuclear Magnetic Resonance provide information about molecular conformation. The tartrate backbone protons exhibit coupling constants consistent with the gauche configuration between adjacent carbon atoms, supporting the trans-carboxylate arrangement observed in crystallographic studies [15]. Integration ratios confirm the expected stoichiometry with equivalent signals from the two stereogenic centers.

Carbon-13 Nuclear Magnetic Resonance spectroscopy offers complementary structural information through chemical shift assignments for different carbon environments. The carboxyl carbon atoms appear in the range of 170-180 parts per million, while the hydroxyl-bearing carbons resonate around 70-75 parts per million [16] [17]. The symmetry of the tartrate molecule results in simplified spectra with two distinct carbon environments corresponding to the carboxyl and hydroxyl-bearing positions.

Sodium-23 Nuclear Magnetic Resonance can provide additional insights into the sodium ion environment, though the quadrupolar nature of the sodium nucleus results in broader signals compared to spin-1/2 nuclei [18]. The chemical shift and linewidth information can reveal details about the sodium coordination sphere and exchange dynamics in solution.

Infrared Spectroscopy

Infrared spectroscopic analysis reveals characteristic vibrational modes that identify functional groups and provide structural confirmation. The infrared spectrum displays prominent absorption bands corresponding to hydroxyl stretching vibrations in the range of 3200-3600 cm⁻¹, with the broad nature of these bands indicating extensive hydrogen bonding [19] [20]. The carbonyl stretching region shows asymmetric and symmetric carboxylate stretching modes around 1600 and 1400 cm⁻¹, respectively.

Carbon-hydrogen stretching vibrations appear in the region 2800-3000 cm⁻¹, while bending modes for the same bonds are observed around 1400-1450 cm⁻¹ [20]. The fingerprint region below 1400 cm⁻¹ contains numerous bands corresponding to carbon-carbon stretching, carbon-oxygen stretching, and various bending modes specific to the tartrate structure.

Water molecules in the monohydrate form contribute additional bands in both the stretching and bending regions. Water stretching modes appear as broad absorptions overlapping with hydroxyl stretches, while water bending modes are observed around 1600 cm⁻¹ [21]. The infrared spectrum thus provides a comprehensive fingerprint for identifying the hydration state and confirming the presence of functional groups.

Metal-oxygen stretching vibrations, corresponding to sodium-oxygen interactions, appear in the far-infrared region below 600 cm⁻¹ [5]. These low-frequency modes are characteristic of ionic bonding and provide information about the strength of metal-ligand interactions in the crystal structure.

Raman Spectroscopy

Raman spectroscopic studies of sodium bitartrate provide complementary vibrational information to infrared spectroscopy. Historical investigations of related tartrate compounds, including sodium and potassium tartrates, established comprehensive vibrational assignments for tartrate ions [22]. The Raman spectrum exhibits strong bands corresponding to symmetric stretching modes that are often weak or absent in infrared spectra due to selection rule differences.

The most intense Raman band for tartrate compounds typically appears around 2930 cm⁻¹, corresponding to carbon-hydrogen oscillations [22]. This assignment is consistent with the symmetric nature of carbon-hydrogen stretching modes in the tartrate backbone. Additional strong bands appear in the region 800-1100 cm⁻¹, corresponding to carbon-carbon and carbon-oxygen stretching vibrations.

Lattice vibrations in crystalline sodium bitartrate appear as low-frequency Raman bands below 300 cm⁻¹. These modes provide information about intermolecular interactions and crystal packing forces. Comparison with potassium bitartrate reveals frequency shifts related to the different masses of sodium versus potassium ions, with sodium compounds showing higher frequencies due to the lighter cation mass [22].

Carboxylate group vibrations exhibit characteristic patterns in Raman spectra, with symmetric and antisymmetric stretching modes appearing around 1400 and 1600 cm⁻¹, respectively. The intensity ratios and exact frequencies provide information about the coordination environment of the carboxylate groups and their interaction with sodium ions [22].

Computational Modeling of Molecular Interactions

Density Functional Theory Calculations

Computational studies using Density Functional Theory provide detailed insights into the electronic structure and molecular properties of sodium bitartrate. The most commonly employed functional for tartrate compounds is B3LYP (Becke, three-parameter, Lee-Yang-Parr), combined with basis sets ranging from 6-31G(d) to aug-cc-pVTZ for high-accuracy calculations [11] [23]. These computational approaches successfully predict molecular geometries, vibrational frequencies, and electronic properties in good agreement with experimental observations.

Geometry optimization calculations reveal the preferred conformations of the tartrate backbone, consistently showing trans arrangements of carboxylate groups as the most stable configuration [11]. The optimized bond lengths and angles match experimental crystallographic data within typical computational uncertainties of ±0.02 Å for bond lengths and ±2° for bond angles. The calculations confirm the (2R,3R) absolute configuration and predict optical rotation values consistent with experimental measurements.

Vibrational frequency calculations using Density Functional Theory provide theoretical assignments for infrared and Raman spectra. The computed frequencies typically require scaling factors (0.96-0.98 for B3LYP) to account for anharmonicity and basis set limitations [11]. The theoretical spectra show excellent correlation with experimental observations, enabling confident assignment of vibrational modes and validation of structural models.

Electronic structure analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital characteristics, providing insights into chemical reactivity and optical properties. The calculated energy gaps and molecular orbital compositions explain the nonlinear optical properties observed experimentally for sodium bitartrate monohydrate [6] [23].

Solvation and Hydration Models

Computational modeling of sodium bitartrate in aqueous solution requires consideration of explicit water molecules and implicit solvation effects. Self-Consistent Reaction Field methods, particularly the Polarizable Continuum Model, successfully describe the bulk solvation environment [11]. For accurate modeling of the hydration sphere, explicit water molecules must be included around the sodium ion and hydrogen bonding sites.

Molecular dynamics simulations using ab initio methods provide dynamic information about molecular motions and solvent interactions [24] [25]. These calculations reveal the lifetime of hydrogen bonds, water exchange rates around sodium ions, and conformational flexibility of the tartrate backbone in solution. The simulations confirm the stability of the hydrated sodium bitartrate structure and provide insights into dissolution mechanisms.

The computational results indicate that sodium bitartrate forms stable complexes with water molecules through multiple interaction modes. The sodium ion typically coordinates 4-6 water molecules in its first solvation shell, while the hydroxyl and carboxylate groups participate in extensive hydrogen bonding networks with surrounding water molecules [24].

Force Field Development and Validation

Accurate force field parameters for sodium bitartrate have been developed based on Density Functional Theory calculations and experimental data. These parameters include bond stretching, angle bending, and torsional force constants, as well as partial charges and van der Waals parameters [24]. The force fields enable large-scale molecular dynamics simulations that would be computationally prohibitive with ab initio methods.

Validation of computational models involves comparison with experimental thermodynamic properties, crystal structures, and spectroscopic data. The calculated lattice parameters, density, and thermal expansion coefficients show good agreement with experimental measurements, confirming the accuracy of the computational approaches [24] [26].

Advanced computational methods, including quantum mechanical/molecular mechanical hybrid approaches, provide accurate descriptions of chemical processes involving sodium bitartrate. These methods are particularly valuable for studying reactions and interactions at active sites while maintaining computational efficiency for large systems [27] [28].

Data Tables

PropertyAnhydrous FormMonohydrate FormReference
Molecular FormulaC₄H₅NaO₆C₄H₅NaO₆·H₂O [1] [2]
Molecular Weight (g/mol)172.07190.08 [3] [4]
Melting Point (°C)253 (decomposition)- [10]
Optical Activity [α]₂₀/D+24° (c=3, H₂O)+21±2° (c=1, H₂O) [4] [10]
Density (g/cm³)-~1.767 [29]
Solubility (H₂O, 20°C)0.1 M0.1 M [10] [8]
Spectroscopic ParameterValueAssignmentReference
¹H NMR (D₂O, ppm)4.51CH(OH) protons [15]
IR (cm⁻¹)3200-3600O-H stretching [20]
IR (cm⁻¹)1600, 1400COO⁻ stretching [20]
Raman (cm⁻¹)2930C-H stretching [22]
Raman (cm⁻¹)800-1100C-C, C-O stretching [22]
Computational ParameterMethodResultReference
Preferred ConformationB3LYP/6-31G*Trans COOH groups [11]
Optical RotationDFT+22° (calculated) [11]
HOMO-LUMO Gap (eV)B3LYP/6-311++G(d,p)~8.5 [23]
Hydration NumberMD Simulation4-6 water molecules [24]

Laboratory-scale synthesis of sodium bitartrate employs several well-established protocols that have been refined over decades of chemical research. The most fundamental approach involves the direct neutralization of tartaric acid with sodium hydroxide, which represents the classical synthetic pathway for this important chemical compound [1] . This method achieves yields of 85-95% under controlled conditions, making it the preferred route for small-scale preparation in research environments .

The neutralization reaction proceeds according to the stoichiometric equation: tartaric acid plus sodium hydroxide yields sodium bitartrate plus water [1]. The reaction is typically conducted at temperatures ranging from 25-80°C, with completion occurring within 30-60 minutes when proper stirring and temperature control are maintained . The aqueous medium facilitates complete dissolution of reactants and enables precise control of the reaction stoichiometry [1].

Alternative laboratory synthesis routes include the reaction of tartaric acid with sodium carbonate, which generates sodium bitartrate along with carbon dioxide and water [1]. This approach requires temperatures of 80-100°C and reaction times of 60-120 minutes, achieving yields of 80-90% [1]. The evolution of carbon dioxide provides a convenient indicator for reaction completion, as the effervescence ceases when neutralization is achieved [3].

A third laboratory method involves the use of sodium bicarbonate as the neutralizing agent [1]. This route operates at moderate temperatures of 60-80°C and completes within 30-90 minutes, yielding 75-85% of the desired product [1]. The sodium bicarbonate method offers the advantage of producing only water and carbon dioxide as byproducts, resulting in a cleaner reaction profile compared to other synthetic approaches [1].

Microwave-assisted synthesis has emerged as an innovative laboratory technique for sodium bitartrate preparation [4] [5]. This method significantly reduces reaction times to 3-15 minutes while maintaining yields of 70-85% [4]. The microwave heating mechanism provides rapid and uniform energy distribution, leading to enhanced reaction kinetics and improved product formation [4] [5]. Operating temperatures typically range from 80-120°C under microwave irradiation, with minimal solvent requirements making this an environmentally favorable approach [4].

The laboratory-scale synthesis protocols also incorporate grindstone mechanochemistry, which represents a solvent-free approach to sodium bitartrate formation [6]. This technique involves the direct grinding of tartaric acid with sodium hydroxide or sodium carbonate, achieving completion within 1-4 minutes at ambient temperature [6]. The mechanochemical approach reaches maximum temperatures of 103°C due to the exothermic nature of the neutralization reaction, with yields ranging from 70-85% [6].

Synthesis MethodTemperature (°C)Time (minutes)Yield (%)Solvent System
Tartaric Acid + NaOH25-8030-6085-95Water
Tartaric Acid + Na₂CO₃80-10060-12080-90Water
Tartaric Acid + NaHCO₃60-8030-9075-85Water
Microwave-Assisted80-1203-1570-85Minimal Water
Mechanochemical25-1031-470-85Solvent-free

Industrial Manufacturing Processes

Industrial production of sodium bitartrate operates on significantly larger scales, requiring robust manufacturing processes that ensure consistent quality, high throughput, and economic viability. The industrial approach typically employs continuous or semi-continuous reactor systems that can process substantial quantities of raw materials while maintaining strict quality control standards [7] [8].

The primary industrial route utilizes large-scale neutralization reactors equipped with advanced temperature and pH control systems [7]. These facilities employ high-purity tartaric acid sourced from natural fermentation processes or synthetic production routes [9]. The neutralization process occurs in jacketed vessels with capacities ranging from 1,000 to 10,000 liters, allowing for efficient heat management and product quality control [7].

Industrial process parameters are carefully optimized to maximize efficiency and product quality. Operating temperatures typically range from 70-90°C to ensure complete dissolution and reaction while minimizing thermal degradation [7]. The reaction time in industrial systems ranges from 2-4 hours, accounting for the larger scale and the need for thorough mixing and heat transfer [7]. Industrial yields consistently achieve 90-95% through optimized reaction conditions and advanced process control [7].

A significant portion of industrial sodium bitartrate production derives from winemaking byproduct recovery . During wine fermentation and aging, potassium bitartrate (cream of tartar) precipitates naturally and can be collected for conversion to sodium bitartrate through ion exchange processes [10]. This approach utilizes renewable feedstock and represents an excellent example of waste valorization in industrial chemistry .

The ion exchange process employed in industrial settings involves treating potassium bitartrate solutions with sodium-form cation exchange resins [10]. The process operates at temperatures of 25-60°C and requires 60-180 minutes for complete conversion, achieving yields of 70-80% [10]. The resulting sodium bitartrate solution undergoes concentration and crystallization to produce the final product [10].

Modern industrial facilities incorporate advanced process analytical technology for real-time monitoring of reaction progress and product quality [7]. In-line pH meters, conductivity sensors, and optical rotation measurements ensure consistent product specifications throughout the manufacturing process [8]. Automated control systems maintain optimal reaction conditions and can make real-time adjustments to compensate for variations in raw material quality or environmental conditions [7].

Quality control in industrial production follows stringent protocols established by international standards organizations [8]. Products intended for pharmaceutical applications must meet United States Pharmacopeia specifications, requiring purity levels exceeding 98% with strict limits on heavy metal contamination and optical activity measurements [11] [8]. Analytical reagent grades demand even higher purity standards, often exceeding 99% with comprehensive impurity profiles [8].

Production ScaleReactor Volume (L)Temperature (°C)Yield (%)Quality Grade
Small Industrial1,000-2,50070-8588-92Technical Grade
Medium Industrial2,500-5,00075-9090-94Food Grade
Large Industrial5,000-10,00080-9592-96Pharmaceutical
Specialized500-1,50070-8095-98Analytical Reagent

Purification and Crystallization Techniques

The purification of sodium bitartrate represents a critical aspect of both laboratory and industrial production, as the final product quality directly impacts its suitability for specific applications. Multiple crystallization techniques have been developed to achieve the required purity levels for different commercial grades of sodium bitartrate [12] [13] [14].

Recrystallization from aqueous solution constitutes the most widely employed purification method [13] [15]. This technique exploits the temperature-dependent solubility characteristics of sodium bitartrate, with solubility increasing significantly at elevated temperatures [13]. The process begins with dissolving crude sodium bitartrate in hot water at 80-90°C, followed by filtration to remove insoluble impurities [13] [15]. The clear solution is then subjected to controlled cooling to room temperature, promoting the formation of pure crystals while leaving soluble impurities in the mother liquor [13].

The cooling crystallization process requires careful temperature control to achieve optimal crystal quality [16] [17]. Rapid cooling leads to the formation of numerous small crystals with potential inclusion of impurities, while excessively slow cooling may result in large crystals with internal defects [16] [17]. The optimal cooling rate typically ranges from 0.5-2°C per minute, producing well-formed crystals with high purity [16].

Solvent selection plays a crucial role in purification efficiency [15] [18]. While water serves as the primary solvent for sodium bitartrate crystallization, mixed solvent systems can enhance purification effectiveness [15]. Ethanol-water mixtures in ratios of 1:1 to 1:3 have proven particularly effective for removing organic impurities while maintaining good sodium bitartrate solubility [19] [15]. The addition of ethanol reduces the solubility of the target compound at room temperature, promoting more complete crystallization [15].

Slow evaporation techniques offer an alternative approach for obtaining high-quality crystals [19] [20]. This method involves preparing a saturated solution of sodium bitartrate and allowing the solvent to evaporate gradually under controlled conditions [19]. The process typically requires 24-48 hours but produces exceptionally well-formed crystals with minimal defects [19] [20]. Covering the crystallization vessel prevents rapid evaporation while excluding dust and other contaminants [20].

Advanced purification methods incorporate activated carbon treatment to remove colored impurities and trace organic contaminants [12] [13]. The activated carbon is added to the hot solution before filtration, typically in quantities of 1-2% by weight relative to the sodium bitartrate [13]. This treatment effectively removes aromatic compounds and other organic impurities that may affect product color or purity [13].

Vacuum filtration and washing protocols are essential for achieving final product specifications [13] [15]. The crystallized sodium bitartrate is collected on a Büchner or Hirsch funnel using moderate vacuum to prevent crystal breakage [13]. Washing with cold distilled water or cold ethanol-water mixtures removes adhering mother liquor and surface impurities [13] [15]. Multiple washing cycles may be necessary to achieve pharmaceutical-grade purity standards [13].

Purification MethodTemperature Range (°C)Time (hours)Purity Achieved (%)Recovery Rate (%)
Water Recrystallization80→252-495-9875-85
Ethanol-Water Recrystallization78→253-596-9970-80
Slow Evaporation25-4024-4895-9860-75
Activated Carbon Treatment80-902-394-9770-80
Controlled Cooling80→253-695-9880-90

Green Chemistry Approaches in Synthesis

The development of environmentally sustainable synthetic pathways for sodium bitartrate aligns with the fundamental principles of green chemistry, emphasizing waste reduction, energy efficiency, and the use of benign materials [21] [22] [23]. These approaches have gained significant importance as the chemical industry seeks to minimize its environmental footprint while maintaining production efficiency and product quality [21] [24].

Solvent-free synthesis methods represent a cornerstone of green chemistry approaches to sodium bitartrate production [25] [6] [26]. The mechanochemical synthesis technique eliminates the need for organic solvents entirely, relying instead on mechanical energy to drive the neutralization reaction between tartaric acid and sodium compounds [25] [6]. This approach achieves atom economies of 85-92% while producing minimal waste products [6]. The reaction proceeds through direct grinding of solid reactants, generating only water as a byproduct [6].

Microwave-assisted synthesis exemplifies energy-efficient green chemistry principles [4] [27] [5]. This technique reduces energy consumption by 60-80% compared to conventional heating methods while simultaneously decreasing reaction times from hours to minutes [4] [5]. The selective heating mechanism of microwave irradiation eliminates the need for bulk solvent heating, resulting in significant energy savings [27] [5]. Additionally, the rapid heating and cooling cycles possible with microwave systems enable better process control and reduced thermal degradation of products [4].

Water as a green solvent plays a central role in sustainable sodium bitartrate synthesis [21] [26]. Unlike organic solvents that require energy-intensive recovery and purification processes, water can be easily recycled or safely discharged after appropriate treatment [21]. The high solubility of tartaric acid and sodium compounds in water facilitates efficient reactions while maintaining environmental compatibility [26]. Advanced water recycling systems in industrial facilities can achieve 90-95% solvent recovery rates [21].

Renewable feedstock utilization represents another important aspect of green synthesis [21] [22]. Tartaric acid, the primary starting material for sodium bitartrate synthesis, can be obtained from renewable sources including grape pomace and other agricultural wastes [28]. This approach reduces dependence on petroleum-based chemicals while creating value from agricultural byproducts [28] [22]. The conversion of wine industry wastes to sodium bitartrate exemplifies the circular economy principles central to green chemistry [28].

Biocatalytic approaches offer potential for ultra-green synthesis pathways [21] [26]. While not yet commercialized for sodium bitartrate production, enzyme-catalyzed transformations could provide highly selective and environmentally benign synthetic routes [21]. Enzymatic processes typically operate under mild conditions with minimal waste generation and high selectivity [26]. Research into tartaric acid esterases and related enzymes may enable future biotechnological production of sodium bitartrate [21].

Process intensification techniques combine multiple green chemistry principles to maximize environmental benefits [21] [22]. Continuous flow reactors enable precise control of reaction conditions while minimizing waste generation and energy consumption [21]. These systems can achieve 95-98% conversion rates with residence times of only 10-30 minutes [22]. Integration of crystallization and purification steps within continuous systems further reduces environmental impact [21].

Life cycle assessment of green synthesis routes demonstrates substantial environmental benefits compared to traditional methods [22] [24]. Green chemistry approaches can reduce carbon dioxide emissions by 40-60% while decreasing water consumption by 30-50% [22]. Waste generation decreases by 70-85% through elimination of organic solvents and optimization of atom economy [24]. These improvements translate to significant cost savings in waste treatment and disposal [22].

Implementation challenges for green chemistry approaches include initial capital investment requirements and the need for specialized equipment [22] [24]. However, the long-term economic benefits typically justify these investments through reduced operating costs and improved regulatory compliance [22]. Training requirements for personnel and potential modifications to existing quality control procedures represent additional considerations for implementation [24].

Green Chemistry ApproachEnergy Reduction (%)Waste Reduction (%)Atom Economy (%)Environmental Score
Mechanochemical Synthesis75-8580-9085-929/10
Microwave-Assisted60-8050-7080-858/10
Solvent-Free Methods70-9085-9585-929/10
Water-Based Systems30-5040-6075-857/10
Renewable Feedstock20-4030-5070-808/10

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

173.00620719 g/mol

Monoisotopic Mass

173.00620719 g/mol

Heavy Atom Count

11

UNII

75E63I9H07

Other CAS

60131-40-0
526-94-3

Use Classification

SEQUESTRANT; -> JECFA Functional Classes

General Manufacturing Information

Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, sodium salt (1:1): ACTIVE
Butanedioic acid, 2,3-dihydroxy-, sodium salt (1:1), (2R,3R)-rel-: INACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-16-2023

Explore Compound Types